TG3-95-1

Description

Properties

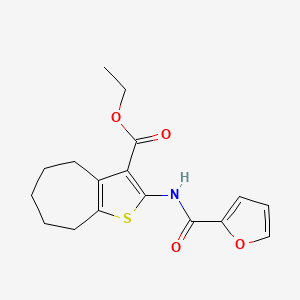

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-2-21-17(20)14-11-7-4-3-5-9-13(11)23-16(14)18-15(19)12-8-6-10-22-12/h6,8,10H,2-5,7,9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIMXCMXGZZKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TG3-95-1: A Technical Guide to a Novel EP2 Receptor Potentiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of TG3-95-1, a selective allosteric potentiator of the Prostaglandin E2 receptor subtype 2 (EP2). The EP2 receptor, a G-protein coupled receptor (GPCR), is a key mediator in various physiological and pathological processes, including inflammation, neuroprotection, and cancer progression. This compound enhances the receptor's response to its endogenous ligand, prostaglandin E2 (PGE2), offering a nuanced approach to modulating EP2 signaling. This guide details the mechanism of action of this compound, presents its pharmacological data in a structured format, outlines detailed experimental protocols for its characterization, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Introduction to the EP2 Receptor and Allosteric Modulation

The EP2 receptor is a class A GPCR that, upon activation by PGE2, primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates protein kinase A (PKA) and the exchange protein activated by cAMP (Epac), triggering a cascade of downstream cellular responses.[1][2] Additionally, the EP2 receptor can signal through G-protein independent pathways involving β-arrestin, which can lead to the transactivation of other signaling cascades, such as the epidermal growth factor receptor (EGFR) pathway.[1][2]

Allosteric modulators represent a sophisticated strategy for targeting GPCRs. Unlike orthosteric ligands that bind to the same site as the endogenous agonist, allosteric modulators bind to a distinct site on the receptor. Positive allosteric modulators, or potentiators, like this compound, enhance the affinity and/or efficacy of the endogenous agonist, offering the potential for a more refined and spatially-temporally controlled modulation of receptor activity.

This compound: A Positive Allosteric Modulator of the EP2 Receptor

This compound is a small molecule that has been identified as a selective positive allosteric modulator of the human EP2 receptor.[2] It functions by increasing the potency of the endogenous agonist PGE2 and other synthetic agonists at the EP2 receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay Conditions | Reference |

| Potentiation of Agonist Potency | 2.1-fold increase | In rat primary microglia, measuring cAMP levels induced by PGE2 and butaprost in the presence of 20 µM this compound. | Not explicitly stated in snippets |

| Direct Agonist Activity (EC50) | 7.8 mM | Not explicitly stated in snippets | Not explicitly stated in snippets |

| Compound | Parameter | Value | Cell Line | Assay Type | Reference |

| This compound | Fold-shift in PGE2 Potency | 4- to 5-fold | C6 glioma cells overexpressing human EP2 | cAMP TR-FRET | [3] |

| This compound | Concentration for Potentiation | 10 to 20 µM | C6 glioma cells overexpressing human EP2 | cAMP TR-FRET | [3] |

Signaling Pathways and Mechanism of Action

This compound enhances the signaling output of the EP2 receptor in response to agonist binding. The primary downstream pathway involves the Gαs-cAMP axis, though G-protein independent pathways are also relevant.

References

An In-depth Technical Guide to TG3-95-1 (CAS Number: 301322-12-3): A Novel EP2 Allosteric Potentiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG3-95-1 is a small molecule, identified as a positive allosteric modulator of the prostaglandin E2 receptor subtype 2 (EP2). As a member of the thiophene carboxylate class of compounds, this compound enhances the potency of the endogenous ligand, prostaglandin E2 (PGE2), at the EP2 receptor. This potentiation of EP2 signaling has demonstrated significant neuroprotective effects in preclinical models of excitotoxicity. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, key experimental findings, and detailed protocols. The information presented is intended to support further research and development of this compound for potential therapeutic applications.

Introduction

The prostaglandin E2 receptor EP2, a Gs-coupled receptor, plays a crucial role in a variety of physiological and pathological processes, including inflammation, immune responses, and neuronal function. Activation of the EP2 receptor by its natural agonist, PGE2, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway has been implicated in promoting cell survival and has shown promise in models of tissue damage.

This compound (also referred to as compound 1 in seminal literature) emerged from a high-throughput screening of approximately 292,000 compounds aimed at identifying allosteric potentiators of the human EP2 receptor.[1] It belongs to a series of thiophene carboxylate derivatives that selectively enhance the potency of PGE2 at the EP2 receptor.[1] Allosteric modulators like this compound offer a nuanced therapeutic approach by amplifying the effect of the endogenous agonist only when and where it is naturally released, potentially leading to a more targeted and safer pharmacological profile compared to direct agonists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 301322-12-3 |

| Molecular Formula | C17H19NO4S |

| Molecular Weight | 333.40 g/mol |

| IUPAC Name | ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate[2] |

| Synonyms | compound 1 [PMID: 20080612][2] |

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of the EP2 receptor. This means it binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous agonist, PGE2. The binding of this compound induces a conformational change in the receptor that increases the affinity and/or efficacy of PGE2, thereby potentiating its signaling.

The canonical signaling pathway for the EP2 receptor is the Gs-adenylyl cyclase pathway. Upon activation by PGE2, the EP2 receptor couples to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. The potentiation by this compound enhances this entire cascade.

References

The Prostaglandin E2 Receptor 2 (EP2) Signaling Pathway: A cAMP-Centric Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Prostaglandin E2 Receptor 2 (EP2) signaling pathway, with a central focus on its canonical coupling to cyclic adenosine monophosphate (cAMP). The EP2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key mediator of the physiological and pathological effects of prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) enzymes.[1][2][3] Understanding the intricacies of this pathway is crucial for the development of novel therapeutics targeting a wide range of conditions, including inflammation, cancer, and neurodegenerative diseases.[2][4][5]

Core Signaling Cascade: From Ligand Binding to Cellular Response

The activation of the EP2 receptor by its endogenous ligand, PGE2, initiates a well-defined signaling cascade that primarily elevates intracellular cAMP levels.[2][3][6] This process can be dissected into several key steps:

1.1. Ligand Binding and Receptor Activation: Prostaglandin E2 (PGE2), synthesized from arachidonic acid by COX enzymes, binds to the EP2 receptor, which is an integral membrane protein with seven transmembrane domains.[1][3] This binding event induces a conformational change in the receptor, facilitating its interaction with heterotrimeric G-proteins.[7][8][9]

1.2. G-Protein Coupling and Activation: The EP2 receptor predominantly couples to the stimulatory G-protein, Gαs.[6][10][11][12] Upon receptor activation, the Gαs subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to its dissociation from the Gβγ dimer.[6]

1.3. Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit directly stimulates the activity of adenylyl cyclase (AC), a membrane-bound enzyme.[2][3][13] Adenylyl cyclase then catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), resulting in a rapid increase in intracellular cAMP concentration.[13][14] Studies suggest that specific isoforms of adenylyl cyclase, such as AC2, may selectively couple to the EP2 receptor.[15]

1.4. Downstream Effectors of cAMP: Cyclic AMP acts as a ubiquitous second messenger, activating several downstream effector proteins to mediate a cellular response. The primary effectors in the EP2 signaling pathway include:

-

Protein Kinase A (PKA): As a key effector, PKA is activated by cAMP, which then phosphorylates a multitude of substrate proteins, including transcription factors.[2][16][17][18]

-

Exchange Protein Activated by cAMP (Epac): Epac proteins are guanine nucleotide exchange factors that are directly activated by cAMP, leading to the activation of small G-proteins of the Rap family.[2][4]

-

Cyclic Nucleotide-Gated (CNG) Ion Channels: In some cellular contexts, cAMP can directly bind to and modulate the activity of CNG channels.

1.5. Transcriptional Regulation via CREB: A major downstream consequence of PKA activation is the phosphorylation and activation of the cAMP Response Element-Binding Protein (CREB).[2][16] Phosphorylated CREB translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.[16] This transcriptional control underlies many of the long-term effects of EP2 receptor signaling.

1.6. Signal Termination: The EP2 signaling pathway is tightly regulated to ensure transient and localized responses. Signal termination is achieved through several mechanisms, including the hydrolysis of cAMP by phosphodiesterases (PDEs) and the desensitization and internalization of the EP2 receptor. Notably, the EP2 receptor is reported to be resistant to rapid agonist-induced desensitization and internalization compared to the EP4 receptor, leading to a more sustained cAMP signal.[10][19][20][21]

Quantitative Data on EP2 Receptor Signaling

The following table summarizes key quantitative parameters related to the EP2 receptor and its signaling pathway, compiled from various studies. These values can vary depending on the cell type and experimental conditions.

| Parameter | Ligand/Agonist | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | Butaprost | 32 nM | - | [6] |

| ONO-AE1-259-01 | 1.8 nM | - | [6] | |

| EC50 (cAMP accumulation) | PGE2 | 0.04 µM | SK-N-AS (Neuroblastoma) | [22] |

| Butaprost | 0.17 µM | SK-N-AS (Neuroblastoma) | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the EP2 receptor-cAMP signaling pathway.

3.1. Radioligand Binding Assay

This protocol is designed to determine the binding affinity of ligands for the EP2 receptor.

Materials:

-

Cells or membranes expressing the EP2 receptor.

-

Radiolabeled ligand (e.g., [3H]PGE2).

-

Unlabeled competitor ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare cell membranes from cells overexpressing the EP2 receptor.

-

In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.

-

Add increasing concentrations of the unlabeled competitor ligand to different wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Ki value of the competitor ligand.

3.2. cAMP Accumulation Assay

This protocol measures the intracellular accumulation of cAMP in response to EP2 receptor activation.

Materials:

-

Cells expressing the EP2 receptor.

-

EP2 receptor agonists and antagonists.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., AlphaScreen, HTRF, or ELISA-based).

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Seed cells in a 96- or 384-well plate and culture overnight.

-

Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

-

Add the EP2 receptor agonist at various concentrations to the cells. For antagonist studies, pre-incubate with the antagonist before adding the agonist.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells using the provided lysis buffer.

-

Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP detection kit.[23][24][25][26]

-

Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.

3.3. PKA Activity Assay

This protocol assesses the activity of Protein Kinase A, a key downstream effector of cAMP.

Materials:

-

Cell lysates from EP2 receptor-stimulated cells.

-

PKA-specific substrate (e.g., kemptide).

-

[γ-32P]ATP.

-

Kinase reaction buffer.

-

Phosphocellulose paper.

-

Phosphoric acid for washing.

-

Scintillation counter.

Procedure:

-

Prepare cell lysates from cells treated with or without an EP2 receptor agonist.

-

Set up the kinase reaction by combining cell lysate, PKA-specific substrate, and kinase reaction buffer in a microcentrifuge tube.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Compare the PKA activity in stimulated versus unstimulated cells.

Visualizations of Signaling Pathways and Workflows

4.1. Signaling Pathway Diagrams

Caption: Canonical EP2 receptor signaling pathway leading to cAMP production and gene transcription.

Caption: G-protein-independent EP2 signaling via β-arrestin, impacting cell proliferation and migration.[2]

4.2. Experimental Workflow Diagram

Caption: A typical experimental workflow for a cAMP accumulation assay.

Conclusion

The EP2 receptor signaling pathway, primarily through the production of cAMP, plays a multifaceted role in both health and disease. Its sustained signaling, due to a lack of rapid desensitization, distinguishes it from other PGE2 receptors like EP4.[10][20] A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of selective EP2 modulators. Such compounds hold significant promise for therapeutic intervention in a variety of pathological conditions, offering a more targeted approach compared to broad-acting anti-inflammatory drugs.[3][4][27] The continued investigation into both the canonical Gαs-cAMP axis and the emerging G-protein-independent pathways will undoubtedly unveil new opportunities for drug discovery and development.

References

- 1. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]

- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 7. rcsb.org [rcsb.org]

- 8. Ligand recognition, unconventional activation, and G protein coupling of the prostaglandin E2 receptor EP2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 13. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Adenylyl Cyclase 2 (AC2) Selectively Couples to EP2 Receptors While Ad" by Amy S. Bogard, Piyatilake Adris et al. [digitalcommons.chapman.edu]

- 16. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Two Gs-coupled prostaglandin E receptor subtypes, EP2 and EP4, differ in desensitization and sensitivity to the metabolic inactivation of the agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

- 22. researchgate.net [researchgate.net]

- 23. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 24. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]

- 25. cAMP accumulation assay [bio-protocol.org]

- 26. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 27. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of Transforming Growth Factor-β Signaling in Neuroinflammation

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "TG3-95-1" did not yield any specific information on a molecule or compound with this designation in the context of neuroinflammation. The following guide will focus on the extensively researched Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of neuroinflammation, which may be the intended topic of interest.

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The Transforming Growth Factor-β (TGF-β) signaling pathway has emerged as a pivotal regulator of immune responses within the central nervous system (CNS). This technical guide provides an in-depth overview of the role of TGF-β signaling in modulating neuroinflammation, with a specific focus on its interactions with microglia and astrocytes. We will explore the core mechanisms of action, present key experimental findings, and provide detailed protocols and visualizations to facilitate further research and drug development in this area.

The TGF-β Signaling Pathway in the CNS

The TGF-β superfamily of cytokines plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. In the CNS, TGF-β signaling is essential for maintaining homeostasis and regulating the brain's immune response.

Mechanism of Action

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TGF-βR2). This binding recruits and phosphorylates a type I receptor (TGF-βR1, also known as ALK5), which in turn phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3.[1] These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1]

Role of TGF-β in Microglial Function

Microglia, the resident immune cells of the CNS, are primary producers and responders to TGF-β1.[2][3] This signaling is critical for maintaining microglial homeostasis and preventing spontaneous neuroinflammation.

Autocrine Regulation of Microglial Homeostasis

Recent studies have shown that microglia produce their own TGF-β1, which acts in an autocrine manner to maintain a quiescent, homeostatic state.[3][4] Genetic deletion of the TGF-β ligand in microglia leads to their activation, characterized by a dyshomeostatic transcriptome and the upregulation of markers associated with disease and aging.[3] This highlights the essential role of microglia-derived TGF-β1 in suppressing neuroinflammation under normal physiological conditions.[3][4]

Modulation of Microglial Activation States

In response to injury or disease, microglia can adopt a spectrum of activation states, from pro-inflammatory (M1-like) to anti-inflammatory (M2-like).[2] TGF-β1 signaling is a key factor in modulating this phenotypic switch. It generally promotes an anti-inflammatory phenotype, suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][5]

Table 1: Effects of TGF-β1 on Microglia

| Feature | Effect of TGF-β1 Signaling | Consequence of Disrupted Signaling |

| Morphology | Ramified, quiescent | Amoeboid, activated |

| Gene Expression | Upregulation of homeostatic genes (e.g., P2ry12, Tmem119) | Downregulation of homeostatic genes, upregulation of activation markers (e.g., CD68)[3] |

| Cytokine Production | Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β)[1][5] | Increased production of pro-inflammatory cytokines |

| Overall Function | Maintenance of CNS homeostasis, immune surveillance | Neuroinflammation, potential for neurotoxicity |

Role of TGF-β in Astrocyte Function

Astrocytes are another key glial cell type involved in neuroinflammation. TGF-β signaling plays a complex, context-dependent role in modulating astrocyte reactivity.

Regulation of Astrocyte Reactivity

Reactive astrogliosis is a hallmark of CNS injury and disease. TGF-β can directly activate the promoter of Glial Fibrillary Acidic Protein (GFAP), a key marker of reactive astrocytes.[6] However, the overall effect of TGF-β on astrogliosis can be either pro- or anti-inflammatory depending on the specific context and timing of the signaling.[6]

Astrocyte-Microglia Crosstalk

TGF-β signaling in astrocytes can influence the inflammatory environment and, consequently, microglial activation. For instance, astrocytic TGF-β signaling can lead to the upregulation of TGF-β1 and its activator, thrombospondin-1, creating a positive feedback loop that helps to limit neuroinflammation after events like stroke.[7] Conversely, the loss of TGF-β signaling in microglia can lead to secondary activation of astrocytes.[3]

Experimental Protocols

Primary Microglia Culture and Stimulation

Objective: To assess the in vitro effects of TGF-β1 on microglial activation.

Methodology:

-

Isolate primary microglia from the cortices of neonatal mouse pups (P0-P3) using magnetic-activated cell sorting (MACS) with CD11b microbeads.

-

Plate the purified microglia in poly-D-lysine coated plates at a density of 2 x 10^5 cells/well.

-

Culture the cells for 24 hours in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF.

-

Starve the cells in serum-free medium for 4 hours before treatment.

-

Pre-treat the cells with recombinant TGF-β1 (10 ng/mL) for 2 hours.

-

Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL) or thrombin for 24 hours.[5]

-

Collect the cell culture supernatant for cytokine analysis (e.g., ELISA for TNF-α and IL-1β) and the cell lysates for gene expression analysis (e.g., qPCR for Tnf, Il1b, P2ry12).

In Vivo Model of Neuroinflammation

Objective: To investigate the role of microglial TGF-β signaling in a mouse model of neuroinflammation.

Methodology:

-

Utilize a Cre-LoxP system to generate mice with a conditional knockout of the TGF-β receptor 2 (Tgfbr2) specifically in microglia (e.g., Cx3cr1CreER:Tgfbr2fl/fl mice).[8]

-

Administer tamoxifen to adult mice to induce Cre-recombinase activity and subsequent deletion of Tgfbr2 in microglia.[8]

-

At a designated time point post-tamoxifen administration, sacrifice the mice and perfuse with paraformaldehyde.

-

Collect brain tissue for immunohistochemical analysis of microglial activation (e.g., staining for Iba1 and CD68) and astrocyte reactivity (e.g., staining for GFAP).

-

Isolate RNA from brain tissue for transcriptomic analysis (e.g., RNA-sequencing) to identify changes in inflammatory gene expression profiles.

Therapeutic Implications and Future Directions

The critical role of TGF-β signaling in maintaining CNS immune homeostasis makes it an attractive target for therapeutic intervention in neuroinflammatory and neurodegenerative diseases. Strategies could involve the development of small molecules or biologics that can modulate the TGF-β pathway to either enhance its anti-inflammatory effects or inhibit its pro-fibrotic activities, depending on the disease context.

Future research should focus on:

-

Elucidating the cell-type-specific and context-dependent roles of different TGF-β isoforms and receptors in the CNS.

-

Developing strategies to specifically target TGF-β signaling in microglia versus astrocytes.

-

Investigating the potential of boosting TGF-β signaling to restore cognitive function in conditions where it is compromised.[4]

By further unraveling the complexities of the TGF-β signaling pathway in the brain, we can pave the way for novel therapeutic approaches to combat a wide range of debilitating neurological disorders.

References

- 1. Inhibition of the Transforming Growth Factor-β Signaling Pathway Confers Neuroprotective Effects on Beta-Amyloid-Induced Direct Neurotoxicity and Microglia-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microglia-derived TGF-β1 ligand maintains microglia homeostasis via autocrine mechanism and is critical for normal cognitive function in adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adult microglial TGFβ1 is required for microglia homeostasis via an autocrine mechanism to maintain cognitive function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. TGF-β1 modulates microglial phenotype and promotes recovery after intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-β as a Key Modulator of Astrocyte Reactivity: Disease Relevance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Astrocytic transforming growth factor-beta signaling reduces subacute neuroinflammation after stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGF-β Signaling in Microglia: A Key Regulator of Development, Homeostasis and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

TG3-95-1 discovery and development

An in-depth analysis of the publicly available scientific and medical literature reveals a significant lack of information regarding a compound designated as "TG3-95-1." Searches across major databases for drug discovery, preclinical research, and clinical trials have not yielded any specific results for a molecule with this identifier.

This suggests that "this compound" may be an internal project code, a placeholder name not yet disclosed in public forums, or potentially an incorrect designation. Without any foundational data, it is not possible to provide a detailed technical guide on its discovery, development, mechanism of action, or experimental protocols as requested.

For the scientific and research community to benefit from a comprehensive whitepaper, access to published studies, clinical trial data, and other forms of public disclosure is essential. In the absence of such information for "this compound," the core requirements of this request—including quantitative data summarization, detailed experimental methodologies, and signaling pathway visualizations—cannot be fulfilled.

It is recommended to verify the identifier of the compound of interest and ensure that it corresponds to a substance with publicly accessible research data. Once a correct and publicly documented identifier is provided, a thorough and accurate technical guide can be compiled.

Allosteric Modulation of the EP2 Receptor: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the allosteric modulation of the Prostaglandin E2 receptor subtype 2 (EP2). The EP2 receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, making it an attractive target for therapeutic intervention. Allosteric modulation offers a nuanced approach to regulating EP2 receptor activity, providing potential advantages over traditional orthosteric ligands in terms of selectivity and safety. This document details the core aspects of EP2 allosteric modulation, including its signaling pathways, quantitative data on known modulators, and detailed experimental protocols for their characterization.

Core Concepts in EP2 Receptor Signaling

The EP2 receptor primarily couples to the Gαs protein, initiating a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.[1][2] This increase in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac).[3] The PKA pathway is often associated with the neuroprotective and plasticity-related functions of EP2, while the Epac pathway is implicated in inflammatory responses.[3] Additionally, the EP2 receptor can engage β-arrestin in a G-protein-independent manner, a pathway linked to cell growth and migration.[3] The intricate network of EP2 signaling pathways underscores the potential for allosteric modulators to selectively influence specific cellular outcomes.

Quantitative Data on EP2 Allosteric Modulators

The following tables summarize the available quantitative data for known positive and negative allosteric modulators of the EP2 receptor. This information is crucial for comparing the potency and efficacy of different compounds and for guiding structure-activity relationship (SAR) studies.

Table 1: Positive Allosteric Modulators (PAMs) of the EP2 Receptor

| Compound Name/ID | Assay Type | Orthosteric Agonist | EC50 (PAM alone) | Fold Shift in Agonist EC50 | Cell Line | Reference |

| Compound 1 (SID 14735057) | cAMP TR-FRET | PGE2 | - | ~5.2-fold at 10 µM | C6G-EP2 | [1] |

| Compound 2 (AS-EP-249a) | cAMP TR-FRET | PGE2 | - | ~2.3-fold at 10 µM; ~5-fold at 20 µM | C6G-EP2 | [1] |

| Compound 3 (TG3-88) | Dynamic Mass Redistribution (DMR) | PGE2 | - | ~36-fold at 10 µM | EP2 expressing cells | [1] |

| TG3-95-1 | cAMP Assay | PGE2 | 7.8 µM | - | - | [4] |

Table 2: Negative Allosteric Modulators (NAMs) and Antagonists of the EP2 Receptor

| Compound Name | Type | Assay Type | IC50 | K_i / K_b | Cell Line | Reference |

| PF-04418948 | Antagonist | Functional (cAMP) | 16 nM | 1.8 nM (K_b) | Cells expressing EP2 | |

| TG6-10-1 | Antagonist | Functional (cAMP) | - | 17.8 nM (K_b) | - | |

| Compound 1 (CID 664888) | Allosteric Antagonist | cAMP Accumulation | - | - | C6G-hEP2 | [5] |

| TG8-260 | Antagonist | cAMP TR-FRET / [3H]-PGE2 Binding | - | 13.2 nM (Schild K_B) | C6-glioma hEP2 | [6] |

Experimental Protocols

Detailed methodologies are essential for the successful identification and characterization of allosteric modulators. The following sections outline key experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor.[2][7]

Objective: To determine the binding affinity (K_i or K_d) of test compounds for the EP2 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the human EP2 receptor (e.g., HEK293 or CHO cells).[8]

-

Radioligand: [3H]-PGE2 is a commonly used radioligand for prostanoid receptors.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Test compounds (allosteric modulators).

-

Non-specific binding control (e.g., a high concentration of unlabeled PGE2).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of the test compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the K_i value using the Cheng-Prusoff equation.

cAMP Accumulation Assays

cAMP accumulation assays are functional assays used to measure the downstream signaling of Gαs-coupled receptors like EP2.[1][9]

Objective: To determine the effect of allosteric modulators on the agonist-induced production of cAMP.

Materials:

-

Cells stably expressing the human EP2 receptor (e.g., C6 glioma cells, HEK293).[1][8]

-

Orthosteric agonist (e.g., PGE2).

-

Test compounds (allosteric modulators).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, TR-FRET, or AlphaScreen).

-

Cell culture medium and reagents.

Procedure (HTRF-based):

-

Cell Plating: Seed the EP2-expressing cells into a 384-well plate and incubate overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (allosteric modulator) in the presence of a PDE inhibitor.

-

Agonist Stimulation: Add a fixed concentration of the orthosteric agonist (e.g., EC20 or EC80 of PGE2) to the wells and incubate for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

-

Measurement: Read the plate on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio and determine the effect of the allosteric modulator on the agonist-induced cAMP production. For PAMs, a leftward shift in the agonist dose-response curve will be observed. For NAMs, a rightward shift or a decrease in the maximal response will be seen.

Mandatory Visualizations

EP2 Receptor Signaling Pathway

Caption: The EP2 receptor signaling cascade, illustrating the canonical Gαs-cAMP pathway and the β-arrestin pathway.

Experimental Workflow for Identifying and Characterizing EP2 Allosteric Modulators

References

- 1. Neuroprotection by selective allosteric potentiators of the EP2 prostaglandin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Agonist Dependent Allosteric Antagonist of Prostaglandin EP2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. cells-online.com [cells-online.com]

- 9. AID 1080 - Modulators of the EP2 prostaglandin EP2 receptor - Primary Counterscreens - PubChem [pubchem.ncbi.nlm.nih.gov]

TG3-95-1 literature review

An in-depth literature search for "TG3-95-1" did not yield any specific publicly available scientific data, research articles, or technical documentation. This suggests that "this compound" may be one of the following:

-

A novel or proprietary compound that has not yet been disclosed in public literature.

-

An internal project or codename used by a private research entity.

-

A potential typographical error in the query.

Without accessible data, it is not possible to provide a literature review, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

To proceed, please verify the following:

-

Correctness of the identifier: Ensure "this compound" is the correct and complete name.

-

Alternative names: Provide any other known aliases, chemical names, or identifiers for this topic.

-

Contextual information: Any additional context, such as the therapeutic area, target class, or originating institution, could help in locating relevant information.

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An In Vitro Experimental Protocol for the Characterization of TG3-95-1, an Allosteric Potentiator of the EP2 Receptor

Application Notes:

The prostaglandin E2 receptor 2 (EP2), a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and pathophysiological processes, including inflammation, cancer, and neuroprotection.[1][2] The activation of the EP2 receptor by its endogenous ligand, prostaglandin E2 (PGE2), primarily initiates a signaling cascade through the Gs alpha subunit (Gαs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in a wide range of biological processes.[1][2][5]

This compound has been identified as a positive allosteric modulator (PAM), or potentiator, of the EP2 receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand, allosteric modulators bind to a distinct site on the receptor.[6][7] As a potentiator, this compound is expected to enhance the signaling response of the EP2 receptor to its natural agonist, PGE2, rather than activating the receptor directly. This can manifest as an increase in the potency and/or efficacy of PGE2. The study of such allosteric modulators is of significant interest in drug development as they may offer greater selectivity and a more nuanced control over receptor activity compared to traditional agonists or antagonists.[6][8]

The following protocols describe standard in vitro methods to characterize the activity of this compound on the EP2 receptor signaling pathway. The primary assay focuses on the measurement of intracellular cAMP levels, the direct second messenger of EP2 activation. A secondary assay details the assessment of the phosphorylation of CREB, a key downstream effector in the EP2 signaling cascade.

Key Signaling Pathway

The canonical signaling pathway initiated by the activation of the EP2 receptor is depicted below.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Study of Transforming Growth Factor Beta 3 (TGF-β3)

Disclaimer: The following document is based on the assumption that "TG3-95-1" refers to Transforming Growth Factor Beta 3 (TGF-β3), as no direct information could be found for "this compound".

These application notes provide an overview and detailed protocols for designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of TGF-β3, particularly in the context of wound healing and fibrosis.

Introduction to TGF-β3

Transforming Growth Factor Beta 3 (TGF-β3) is a pleiotropic cytokine belonging to the TGF-β superfamily, which also includes TGF-β1 and TGF-β2.[1][2][3] These isoforms share a high degree of sequence homology and bind to the same receptors, but exhibit distinct, non-redundant functions in vivo.[3][4][5] TGF-β3 is particularly noted for its role in embryonic development, such as palate fusion, and its anti-fibrotic properties in wound healing, contrasting with the pro-fibrotic effects of TGF-β1 and TGF-β2.[2][3][4] It regulates essential cellular processes including proliferation, differentiation, migration, and apoptosis.[1][6]

TGF-β3's therapeutic potential is being explored for reducing scar formation and treating fibrotic disorders.[7][8] In vivo studies have demonstrated its ability to promote scar-free healing, modulate the inflammatory environment, and improve tissue regeneration.[3][7]

TGF-β3 Signaling Pathway

TGF-β3 initiates intracellular signaling by binding to a complex of type I (TβRI or ALK-5) and type II (TβRII) serine/threonine kinase receptors on the cell surface.[1] The type III receptor (TβRIII or betaglycan) can also be involved, presenting the ligand to TβRII.[1] Upon ligand binding, TβRII phosphorylates and activates TβRI. The activated TβRI then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in processes like extracellular matrix (ECM) deposition and cell differentiation.[1] TGF-β3 signaling can also occur through non-canonical, Smad-independent pathways such as the p38 MAP kinase pathway.[1]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Transforming growth factor, beta 3 - Wikipedia [en.wikipedia.org]

- 3. clinexprheumatol.org [clinexprheumatol.org]

- 4. TGF-β3 and cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transforming Growth Factor-β3 (TGF-β3) Knock-in Ameliorates Inflammation Due to TGF-β1 Deficiency While Promoting Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGFB3 gene: MedlinePlus Genetics [medlineplus.gov]

- 7. TGF-β3 modulates the inflammatory environment and reduces scar formation following vocal fold mucosal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoform-selective TGF-β3 inhibition for systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using Human Keratinocytes

Audience: Researchers, scientists, and drug development professionals.

Introduction to Keratinocyte-Based Assays

Keratinocytes are the primary cell type of the epidermis, forming a critical barrier against environmental insults. In vitro models using human keratinocyte cell lines, such as HaCaT, are invaluable tools for assessing the effects of chemical compounds, formulations, and environmental stressors on the skin. These cell-based assays provide a platform to investigate key cellular events including cytotoxicity, oxidative stress, and inflammatory responses, offering insights into potential toxicity and mechanisms of action.

Key Applications:

-

Dermatological Research: Studying skin diseases and wound healing.

-

Toxicology: Screening for skin irritants and sensitizers as an alternative to animal testing.

-

Pharmacology and Drug Discovery: Evaluating the efficacy and safety of topical drugs and cosmetic ingredients.

-

Environmental Health: Assessing the impact of pollutants and UV radiation on skin cells.

Experimental Protocols

HaCaT Cell Culture and Maintenance

Objective: To outline the standard procedure for culturing and maintaining the HaCaT human keratinocyte cell line to ensure cell health and reproducibility in assays.

Materials:

-

HaCaT cell line

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

96-well, clear-bottom black plates (for fluorescence/luminescence assays)

-

96-well, flat-bottom clear plates (for colorimetric assays)

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.

-

Cell Thawing: Thaw a frozen vial of HaCaT cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol.

-

Initial Seeding: Transfer the thawed cell suspension to a sterile conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh medium. Transfer to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and gently pipette to create a single-cell suspension.

-

Splitting: Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing fresh, pre-warmed medium.

-

Seeding for Assays: For assays, trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours before treatment.

Cytotoxicity Assay: Neutral Red Uptake (NRU)

Objective: To assess chemical-induced cytotoxicity by measuring the viability of HaCaT cells.

Principle: The Neutral Red Uptake assay is a colorimetric method based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.

Materials:

-

HaCaT cells seeded in a 96-well plate

-

Neutral Red (NR) stock solution (e.g., 4 mg/mL in water)

-

NR working solution (dilute stock in serum-free medium to 50 µg/mL)

-

NR destain solution (1% acetic acid, 50% ethanol in water)

-

Microplate reader (540 nm)

Protocol:

-

Cell Treatment: After 24 hours of seeding, remove the medium and expose the cells to various concentrations of the test compound in fresh culture medium for a defined period (e.g., 24 hours). Include vehicle controls and a positive control (e.g., Sodium Dodecyl Sulfate).

-

Dye Incubation: Remove the treatment medium and wash cells with PBS. Add 100 µL of pre-warmed NR working solution to each well and incubate for 2-3 hours at 37°C.

-

Dye Extraction: Aspirate the NR solution, and quickly wash the cells with PBS. Add 150 µL of NR destain solution to each well.

-

Measurement: Shake the plate on a microplate shaker for 10 minutes to extract the dye. Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Oxidative Stress Assay: DCFDA for Intracellular ROS

Objective: To quantify the generation of intracellular reactive oxygen species (ROS) in HaCaT cells following exposure to a test substance.[1][2]

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable probe that is deacetylated by cellular esterases to H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

-

HaCaT cells seeded in a 96-well clear-bottom black plate

-

H₂DCFDA probe (e.g., 10 mM stock in DMSO)

-

Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Protocol:

-

Cell Treatment: Expose cells to the test compound at various concentrations for the desired time.

-

Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add 100 µL of H₂DCFDA working solution (e.g., 10-25 µM in serum-free medium) to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measurement: Without removing the probe solution, measure the fluorescence intensity using a plate reader. Alternatively, remove the probe solution, wash with PBS, and add fresh PBS before reading.

-

Data Analysis: Express the results as a fold increase in fluorescence intensity relative to the vehicle-treated control cells.

Inflammatory Response Assay: IL-8 ELISA

Objective: To measure the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) from HaCaT cells.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of IL-8 in the cell culture supernatant. An IL-8 specific antibody is pre-coated onto a microplate. Supernatants are added, and any IL-8 present binds to the antibody. A second, enzyme-linked antibody is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of IL-8.

Materials:

-

HaCaT cells seeded in a 24- or 48-well plate

-

Human IL-8 ELISA kit (follow manufacturer's instructions)

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a positive control

-

Microplate reader (typically 450 nm)

Protocol:

-

Cell Treatment: Expose HaCaT cells to the test compound for a specified duration (e.g., 6-24 hours).

-

Supernatant Collection: After incubation, carefully collect the culture supernatant from each well. Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells and debris.

-

ELISA Procedure: Perform the ELISA according to the kit manufacturer's protocol. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubation and washing steps.

-

Adding the detection antibody.

-

Incubation and washing steps.

-

Adding the enzyme substrate.

-

Stopping the reaction.

-

-

Measurement: Read the absorbance at the specified wavelength.

-

Data Analysis: Generate a standard curve from the standards. Use the standard curve to calculate the concentration of IL-8 (in pg/mL or ng/mL) in each sample.

Data Presentation

Table 1: Cytotoxicity of Compound X on HaCaT Cells (24h Exposure, NRU Assay)

| Concentration (µM) | Mean Absorbance (540 nm) | Std. Deviation | % Viability |

| Vehicle Control | 1.254 | 0.088 | 100.0% |

| 1 | 1.231 | 0.095 | 98.2% |

| 10 | 1.056 | 0.112 | 84.2% |

| 50 | 0.645 | 0.076 | 51.4% |

| 100 | 0.288 | 0.045 | 23.0% |

| 200 | 0.113 | 0.031 | 9.0% |

| IC50 (µM) | ~50.5 |

Table 2: Intracellular ROS Production Induced by Compound Y (1h Exposure, DCFDA Assay)

| Concentration (µM) | Mean Fluorescence Units (RFU) | Std. Deviation | Fold Increase over Control |

| Vehicle Control | 5,123 | 455 | 1.0 |

| 5 | 6,899 | 512 | 1.3 |

| 25 | 14,876 | 1,201 | 2.9 |

| 50 | 25,980 | 2,344 | 5.1 |

| 100 (Positive Control - H₂O₂) | 35,455 | 3,110 | 6.9 |

Table 3: IL-8 Secretion by HaCaT Cells after Treatment with Compound Z (12h Exposure, ELISA)

| Concentration (µM) | IL-8 Concentration (pg/mL) | Std. Deviation |

| Vehicle Control | 155 | 25 |

| 1 | 180 | 31 |

| 10 | 450 | 55 |

| 50 | 1120 | 130 |

| 100 (Positive Control - TNF-α) | 2550 | 210 |

Mandatory Visualizations

Caption: Experimental workflow for HaCaT cell-based assays.

Caption: Nrf2-mediated antioxidant response pathway in keratinocytes.

Caption: Principle of the H₂DCFDA assay for ROS detection.

References

Application Notes and Protocols for Studying TGF-β Signaling Modulators in Primary Microglia Culture

Topic: Investigating the Effects of a Test Compound on TGF-β Signaling in Primary Microglia Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis, neuroinflammation, and the pathogenesis of neurodegenerative diseases.[1][2][3] The transforming growth factor-beta (TGF-β) signaling pathway is a key regulator of microglial function, essential for maintaining their homeostatic state and modulating their activation in response to injury or disease.[2][4] Dysregulation of this pathway has been implicated in various neurological disorders. These application notes provide a comprehensive guide for the use of a test compound, potentially a modulator of the TGF-β pathway, in primary microglia cultures. The protocols outlined below detail the isolation and culture of primary microglia, and subsequent assays to evaluate the compound's effects on microglial viability, activation, and function.

I. Primary Microglia Isolation and Culture Protocol

This protocol describes the preparation of high-purity primary microglia from the cerebral cortices of neonatal mouse pups (P0-P2).[5][6][7]

Materials:

-

DMEM (high glucose)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen/Strep)

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin (0.25%)

-

DNase I

-

Poly-D-lysine (PDL) coated T-75 flasks

-

70 µm cell strainers

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

Shaker

Procedure:

-

Preparation of Mixed Glial Culture:

-

Euthanize neonatal mouse pups (P0-P2) and dissect the cerebral cortices in ice-cold HBSS.

-

Carefully remove the meninges.

-

Mechanically dissociate the tissue and then incubate with trypsin and DNase I at 37°C for 15 minutes.[5]

-

Inactivate trypsin with DMEM containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer.[8]

-

Centrifuge the cells, resuspend in culture medium (DMEM, 10% FBS, 1% Pen/Strep), and plate in PDL-coated T-75 flasks.

-

Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days. A confluent layer of astrocytes will form in 7-10 days, with microglia growing on top.[5]

-

-

Isolation of Primary Microglia:

-

Once the mixed glial culture is confluent, microglia can be harvested.

-

Secure the flasks on an orbital shaker in the incubator and shake at 180-220 rpm for 2 hours.[9]

-

Collect the supernatant containing detached microglia and filter it through a 70 µm cell strainer.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

-

Resuspend the microglial pellet in fresh culture medium.

-

Plate the cells at the desired density for subsequent experiments. Purity of the culture can be assessed by immunostaining for a microglia-specific marker like Iba1.

-

II. TGF-β Signaling in Microglia

TGF-β signaling is crucial for maintaining microglial quiescence and homeostasis.[2][4] The binding of TGF-β to its type II receptor (TGFBR2) leads to the recruitment and phosphorylation of the type I receptor (TGFBR1, also known as ALK5).[10] This activated receptor complex then phosphorylates SMAD2 and SMAD3, which form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.[4][10]

Caption: TGF-β signaling pathway in microglia.

III. Experimental Protocols and Data Presentation

The following protocols can be used to assess the effects of a test compound on primary microglia.

A. Cell Viability Assay (MTT Assay)

Protocol:

-

Plate primary microglia in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24 or 48 hours. Include a vehicle control.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

| Compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |

| Vehicle Control | 100 ± 5.2 |

| 0.1 | 98.7 ± 4.8 |

| 1 | 95.3 ± 6.1 |

| 10 | 92.1 ± 5.5 |

| 50 | 65.4 ± 7.3 |

| 100 | 40.2 ± 6.9 |

B. Analysis of Microglial Activation Markers by Immunocytochemistry

Protocol:

-

Plate microglia on glass coverslips in a 24-well plate.

-

Treat with the test compound, with or without a pro-inflammatory stimulus like Lipopolysaccharide (LPS), for 24 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100 and block with 5% bovine serum albumin (BSA).

-

Incubate with primary antibodies against activation markers (e.g., Iba1, CD68) overnight at 4°C.

-

Incubate with fluorescently labeled secondary antibodies.

-

Mount coverslips with a mounting medium containing DAPI for nuclear staining.

-

Visualize using a fluorescence microscope.

Data Presentation:

| Treatment | Iba1 Morphology | CD68 Expression (Mean Fluorescence Intensity ± SD) |

| Control | Ramified | 15.6 ± 3.2 |

| LPS (100 ng/mL) | Amoeboid | 89.4 ± 10.5 |

| Test Compound (10 µM) | Ramified | 18.2 ± 4.1 |

| LPS + Test Compound | Less Amoeboid, more ramified | 45.7 ± 8.9 |

C. Cytokine Secretion Assay (ELISA)

Protocol:

-

Plate microglia in a 24-well plate.

-

Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using commercially available ELISA kits according to the manufacturer's instructions.

Data Presentation:

| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-10 (pg/mL) (Mean ± SD) |

| Control | 25.3 ± 5.1 | 15.8 ± 3.9 | 12.4 ± 2.8 |

| LPS (100 ng/mL) | 1540.8 ± 120.6 | 980.5 ± 95.2 | 25.6 ± 4.7 |

| Test Compound (10 µM) | 28.1 ± 6.3 | 18.2 ± 4.5 | 15.1 ± 3.3 |

| LPS + Test Compound | 750.4 ± 88.9 | 450.7 ± 60.1 | 55.9 ± 9.8 |

D. Phagocytosis Assay

Protocol:

-

Plate microglia in a 96-well plate.

-

Treat with the test compound for 24 hours.

-

Add fluorescently labeled zymosan particles or amyloid-beta peptides to the cells and incubate for 2-4 hours at 37°C.

-

Wash the cells to remove non-phagocytosed particles.

-

Measure the fluorescence intensity using a microplate reader or visualize and quantify using fluorescence microscopy.

Data Presentation:

| Treatment | Phagocytic Index (Mean ± SD) |

| Control | 100 ± 12.5 |

| Test Compound (10 µM) | 145.8 ± 15.2 |

| Cytochalasin D (Inhibitor) | 25.3 ± 8.9 |

IV. Experimental Workflows

Caption: General experimental workflow.

Caption: Immunocytochemistry workflow.

Conclusion

These application notes provide a framework for the initial characterization of a test compound's effects on primary microglia, with a focus on TGF-β-related functions like homeostasis and activation. The provided protocols are foundational and can be adapted and expanded to include more specific assays, such as Western blotting for SMAD phosphorylation or RNA sequencing for transcriptional profiling, to further elucidate the compound's mechanism of action on the TGF-β signaling pathway and its overall impact on microglial biology.

References

- 1. Microglia-derived TGF-β1 ligand maintains microglia homeostasis via autocrine mechanism and is critical for normal cognitive function in adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF-β Signaling in Microglia: A Key Regulator of Development, Homeostasis and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglia activity modulated by T cell Ig and mucin domain protein 3 (Tim-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Silencing of TGFβ signalling in microglia results in impaired homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. protocols.io [protocols.io]

- 9. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]

- 10. Inhibition of the Transforming Growth Factor-β Signaling Pathway Confers Neuroprotective Effects on Beta-Amyloid-Induced Direct Neurotoxicity and Microglia-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Determination of the Dose-Response Curve for TG3-95-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG3-95-1 is a novel small molecule inhibitor with potential therapeutic applications. Understanding its potency and efficacy is a critical step in the drug development process. This document provides a detailed protocol for determining the dose-response curve of this compound, a crucial undertaking for characterizing its inhibitory effects. The half-maximal inhibitory concentration (IC50) will be determined by treating a relevant cell line with serially diluted this compound and measuring the cellular response.[1][2] This application note offers a comprehensive guide, from the experimental design to data analysis, to ensure reproducible and accurate results.

The protocol described here utilizes a luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active cells. This method is highly sensitive and suitable for high-throughput screening. By establishing a clear relationship between the dose of this compound and the cellular response, researchers can effectively assess its therapeutic potential.

Signaling Pathway

This compound is hypothesized to act as an inhibitor of a critical kinase within a cellular signaling pathway that promotes cell proliferation. A simplified, representative signaling cascade is depicted below. In this pathway, the binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface initiates a phosphorylation cascade. This cascade sequentially activates downstream signaling proteins, culminating in the activation of transcription factors that drive the expression of genes involved in cell cycle progression and proliferation. This compound is designed to interrupt this cascade by inhibiting a key kinase, thereby blocking the proliferative signal.

Caption: Representative signaling pathway targeted by this compound.

Experimental Protocol

This protocol details the steps for conducting a cell-based assay to determine the dose-response curve of this compound.

Materials and Reagents

-

Cell Line: A cancer cell line with a known dependence on the targeted signaling pathway (e.g., A549, HeLa, MCF-7).

-

Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

-

96-well, clear-bottom, white-walled assay plates: For cell culture and luminescent measurements.

-

Luminescent Cell Viability Assay Kit: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Multichannel pipettes and sterile tips.

-

Plate reader with luminescence detection capabilities.

-

CO2 incubator.

Experimental Workflow

The overall experimental workflow is illustrated in the diagram below.

Caption: Experimental workflow for dose-response curve determination.

Step-by-Step Procedure

-

Cell Seeding:

-

Harvest and count the cells.

-

Dilute the cells to the desired seeding density in the cell culture medium.

-

Seed the cells into a 96-well plate at the predetermined density (e.g., 5,000 cells/well) in a volume of 100 µL.

-

Include wells for "cells only" (negative control) and "medium only" (background).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Preparation of this compound Dilutions:

-

Prepare a 2X working stock of the highest concentration of this compound to be tested in the cell culture medium.

-

Perform serial dilutions (e.g., 1:3 or 1:5) in the cell culture medium to create a range of concentrations. Ensure the solvent concentration remains constant across all dilutions.

-

Prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as the drug dilutions.

-

-

Cell Treatment:

-

Carefully add 100 µL of the 2X drug dilutions to the corresponding wells of the 96-well plate containing the cells. This will bring the final volume in each well to 200 µL and the drug concentrations to 1X.

-

Add 100 µL of the vehicle control to the "cells only" wells.

-

Add 100 µL of cell culture medium to the "medium only" wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the luminescent cell viability reagent according to the manufacturer's instructions.

-

Add 100 µL of the prepared reagent to each well.

-

Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a plate reader.

-

Data Analysis

-

Background Subtraction: Subtract the average luminescence reading from the "medium only" wells from all other readings.

-

Normalization: Normalize the data to the vehicle control. The "cells only" wells (treated with vehicle) represent 100% cell viability. Calculate the percentage of viability for each drug concentration using the following formula:

% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

-

Dose-Response Curve: Plot the percentage of viability against the logarithm of the drug concentration.

-

IC50 Determination: Use a non-linear regression model (e.g., four-parameter logistic model) to fit the dose-response curve and determine the IC50 value. The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.[3][4]

Data Presentation

The quantitative data from the dose-response experiment should be summarized in a clear and organized table.

| This compound Conc. (µM) | Log Concentration | % Viability (Mean) | % Viability (SD) | % Inhibition |

| 0 (Vehicle) | N/A | 100.0 | 5.2 | 0.0 |

| 0.01 | -2.00 | 98.5 | 4.8 | 1.5 |

| 0.05 | -1.30 | 92.1 | 5.5 | 7.9 |

| 0.1 | -1.00 | 85.3 | 6.1 | 14.7 |

| 0.5 | -0.30 | 55.2 | 4.9 | 44.8 |

| 1 | 0.00 | 25.8 | 3.7 | 74.2 |

| 5 | 0.70 | 8.9 | 2.1 | 91.1 |

| 10 | 1.00 | 4.2 | 1.5 | 95.8 |

| 50 | 1.70 | 2.1 | 0.9 | 97.9 |

Calculated IC50: 0.65 µM

Conclusion

This application note provides a detailed protocol for determining the dose-response curve and IC50 value of this compound. Adherence to this protocol will enable researchers to obtain reliable and reproducible data, which is essential for the preclinical evaluation of this compound. The provided templates for data presentation and visualization are intended to facilitate clear communication of the experimental findings.

References

Application Notes and Protocols: TG3-95-1 in Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not currently contain direct studies of TG3-95-1 in the context of Alzheimer's disease (AD). The following application notes are based on the hypothesis that this compound is a selective inhibitor of Transglutaminase 3 (TG3) and outlines its potential application in AD research by drawing parallels with the established role of other transglutaminases, particularly Transglutaminase 2 (TG2), in the pathology of the disease.

Introduction

Transglutaminases (TGs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds between glutamine and lysine residues.[1][2][3] This cross-linking activity can lead to the formation of highly stable, insoluble protein aggregates.[2] In the context of Alzheimer's disease, aberrant TG activity, particularly from tissue transglutaminase (tTG or TG2), has been implicated in the pathogenesis through the cross-linking of key proteins such as amyloid-beta (Aβ) and tau.[1][2][4] This enzymatic action is believed to contribute to the formation of insoluble Aβ plaques and neurofibrillary tangles (NFTs), the hallmark pathological features of AD.[1][2][4]

Increased TG activity has been observed in AD brains, suggesting that TGs could be a viable therapeutic target.[5][6] Inhibition of TG activity has been shown to reduce the formation of protein aggregates in models of neurodegenerative diseases.[2][7] While the specific role of Transglutaminase 3 (TG3) in the brain is less characterized than that of TG2, its shared enzymatic function suggests that a selective inhibitor like this compound could be a valuable tool to investigate the broader role of this enzyme family in AD pathology and to explore a novel therapeutic avenue.

Data Presentation

As there is no direct quantitative data for this compound in Alzheimer's disease models, the following table summarizes the effects of known transglutaminase inhibitors on AD-related proteins based on existing literature. This provides a benchmark for the potential efficacy of a compound like this compound.

| Inhibitor Class/Compound | Target Protein(s) | Effect | Reference Model |

| General TG Inhibitors (e.g., cystamine, dansylcadaverine) | Amyloid-beta (Aβ) | Inhibition of Aβ cross-linking and aggregation | In vitro assays[1][7] |

| Non-steroidal anti-inflammatory drugs (NSAIDs) with TG inhibitory activity (e.g., indomethacin) | Amyloid-beta (Aβ) | Inhibition of TGase-induced Aβ cross-linking | In vitro assays[4][7] |

| Various pharmacological agents | Amyloid-beta (Aβ) | Inhibition of TGase-induced Aβ cross-linking | In vitro assays[7] |

| General TG Inhibitors | Tau protein | Potential reduction of tau aggregation (as tau is a known TG substrate) | In vitro studies and human brain tissue analysis[1][2] |

Experimental Protocols

To evaluate the potential of this compound in an Alzheimer's disease context, two key experiments are proposed: a direct measure of its inhibitory effect on transglutaminase activity and an assessment of its ability to reduce protein cross-linking in a relevant biological model.

Protocol 1: Colorimetric Transglutaminase Activity Assay

This protocol provides a method to determine the inhibitory activity of this compound on transglutaminase.

Materials:

-

Transglutaminase enzyme (e.g., purified human TG3 or TG2)

-

This compound (or other test inhibitor)

-

Transglutaminase Activity Assay Kit (e.g., from Cayman Chemical, Abcam)[8][9]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 525 nm

-

Assay Buffer (often provided in the kit, typically containing Tris-HCl, CaCl₂, and DTT)

-

Substrates (Donor and Acceptor, provided in the kit)

-

Stop Solution (provided in the kit)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a dilution series of this compound in the assay buffer to determine its IC50 value.

-

Assay Setup:

-

Sample Wells: Add assay buffer, the transglutaminase enzyme, and varying concentrations of this compound to the wells of a 96-well plate.

-

Positive Control Well: Add assay buffer and the transglutaminase enzyme without any inhibitor.

-

Negative Control (Blank) Well: Add assay buffer without the enzyme.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate mixture (donor and acceptor substrates) to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes), protected from light.

-

Reaction Termination: Add the stop solution to all wells to terminate the enzymatic reaction.

-

Measurement: Read the absorbance of each well at 525 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the positive control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.